Cas no 118752-28-6 (2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE)

2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE structure
118752-28-6 structure
商品名:2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE
CAS番号:118752-28-6
MF:C14H13N3
メガワット:223.273
CID:4471328
PubChem ID:379761

2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE 化学的及び物理的性質

名前と識別子

    • 2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE
    • 1,10-Phenanthrolin-5-amine, 2,9-dimethyl-
    • NSC-664733
    • DTXCID00278646
    • SCHEMBL10699895
    • DTXSID30327535
    • G90027
    • 5-Amino-2,9-Dimethyl-1,10-Phenanthroline
    • 5-Amino-2,10-Phenanthroline
    • NSC664733
    • 5-NH2-Neocuproine
    • 5-A-2,9-DM-1,10-P
    • 118752-28-6
    • インチ: InChI=1S/C14H13N3/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,15H2,1-2H3
    • InChIKey: AGSPLEIIRCKYCM-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 223.110947427Da
  • どういたいしつりょう: 223.110947427Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 51.8Ų

2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19030868-1.0g
2,9-dimethyl-1,10-phenanthrolin-5-amine
118752-28-6 95%
1.0g
$0.0 2023-01-16

2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINEに関する追加情報

Research Brief on 2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE (CAS: 118752-28-6): Recent Advances and Applications

2,9-Dimethyl-1,10-phenanthrolin-5-amine (CAS: 118752-28-6) is a structurally unique phenanthroline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2,9-dimethyl-1,10-phenanthrolin-5-amine via a modified Skraup reaction, achieving a yield of 78% with high purity. The compound's structural characterization by NMR and mass spectrometry confirmed its potential as a ligand for transition metal complexes, which are being explored for their catalytic and therapeutic properties. Notably, its planar aromatic system and nitrogen donor atoms make it particularly suitable for intercalation into DNA, a property that has been leveraged in the design of DNA-targeting anticancer agents.

In terms of biological activity, recent in vitro studies have shown that 2,9-dimethyl-1,10-phenanthrolin-5-amine exhibits promising cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 12-18 μM. Mechanistic investigations revealed that the compound induces apoptosis through the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release. Furthermore, its copper(II) complexes have demonstrated enhanced anticancer activity, suggesting a potential role for metal coordination in optimizing therapeutic efficacy.

Beyond oncology applications, 2024 research in Bioorganic Chemistry has explored the antimicrobial potential of 2,9-dimethyl-1,10-phenanthrolin-5-amine derivatives. Structure-activity relationship (SAR) studies identified that halogen substitutions at specific positions significantly improved activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 4 μg/mL. These findings position the compound as a promising lead for the development of new antibiotics to address the growing threat of antimicrobial resistance.

The compound's unique photophysical properties have also been investigated for diagnostic applications. A recent study in Analytical Chemistry reported that 2,9-dimethyl-1,10-phenanthrolin-5-amine exhibits strong fluorescence with a large Stokes shift, making it suitable for use as a molecular probe. When conjugated with specific biomarkers, it has shown potential for real-time imaging of cellular processes, particularly in tracking drug delivery and uptake in cancer cells.

Looking forward, several research groups are focusing on the development of 2,9-dimethyl-1,10-phenanthrolin-5-amine-based theranostic agents that combine therapeutic and diagnostic capabilities. Computational modeling studies published in early 2024 have provided insights into optimal structural modifications to enhance both bioavailability and target specificity. These advances, combined with ongoing preclinical evaluations, suggest that this compound class may soon transition to clinical development for various therapeutic indications.

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